An In-Depth Technical Guide to 2,6-Dichloro-4-iodopyridine (CAS Number: 98027-84-0)
An In-Depth Technical Guide to 2,6-Dichloro-4-iodopyridine (CAS Number: 98027-84-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,6-dichloro-4-iodopyridine, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. This document details experimental protocols and explores the potential of this compound in the development of novel therapeutic agents.
Chemical and Physical Properties
2,6-Dichloro-4-iodopyridine is a halogenated pyridine (B92270) derivative that serves as a key intermediate in the synthesis of complex organic molecules.[1] Its trifunctional nature, possessing chloro and iodo substituents at strategic positions, allows for selective and sequential functionalization, making it a valuable tool for creating diverse molecular architectures.[1]
Table 1: Physicochemical Properties of 2,6-Dichloro-4-iodopyridine
| Property | Value | Reference(s) |
| CAS Number | 98027-84-0 | [2] |
| Molecular Formula | C₅H₂Cl₂IN | [3][2] |
| Molecular Weight | 273.89 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 161-165 °C | [3] |
| IUPAC Name | 2,6-dichloro-4-iodopyridine | |
| SMILES | Clc1cc(I)cc(Cl)n1 | [3] |
| InChI | 1S/C5H2Cl2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H | [3] |
| InChIKey | NGSKFMPSBUAUNE-UHFFFAOYSA-N | [3] |
Synthesis of 2,6-Dichloro-4-iodopyridine
A convenient and scalable four-step synthesis of 2,6-dichloro-4-iodopyridine has been developed, starting from the readily available and inexpensive citrazinic acid.[4] This method provides a reliable route for producing multigram quantities of the target compound.[4]
Synthetic Pathway
The synthesis involves the transformation of citrazinic acid through a series of intermediates, including methyl 2,6-dichloroisonicotinate, 2,6-dichloroisonicotinic acid, and 2,6-dichloro-4-aminopyridine, before the final iodination step.[4]
Caption: Synthetic pathway for 2,6-dichloro-4-iodopyridine.
Experimental Protocol: Synthesis of 2,6-Dichloro-4-iodopyridine[5]
A detailed experimental protocol for the four-step synthesis is provided below.
Step 1: Methyl 2,6-dichloroisonicotinate
-
A mixture of citrazinic acid, phosphorus oxychloride (POCl₃), and tetramethylammonium (B1211777) chloride (Me₄NCl) is heated.
-
The reaction is then quenched with methanol (B129727) to yield methyl 2,6-dichloroisonicotinate.
-
Purification is achieved by passing the product through a plug of silica (B1680970) gel.
Step 2: 2,6-Dichloroisonicotinic Acid
-
Methyl 2,6-dichloroisonicotinate is saponified using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
This step proceeds in quantitative yield and the product is used in the next step without further purification.
Step 3: 2,6-Dichloro-4-aminopyridine
-
2,6-Dichloroisonicotinic acid is converted to its acyl chloride using oxalyl chloride in dichloromethane (B109758) (CH₂Cl₂).
-
The acyl chloride is then reacted with sodium azide (B81097) (NaN₃) to form the corresponding acyl azide.
-
A thermal Curtius rearrangement is induced in the presence of trifluoroacetic acid (TFA), followed by hydrolysis with potassium carbonate (K₂CO₃) in methanol to afford 2,6-dichloro-4-aminopyridine.
Step 4: 2,6-Dichloro-4-iodopyridine
-
2,6-Dichloro-4-aminopyridine is subjected to diazotization using sodium nitrite (B80452) (NaNO₂) in hydrochloric acid (HCl).
-
The resulting diazonium salt is then treated with an aqueous solution of potassium iodide (KI) to yield the final product, 2,6-dichloro-4-iodopyridine.
-
The product is purified by trituration with acetone.
Chemical Reactivity and Applications in Organic Synthesis
The differential reactivity of the halogen substituents in 2,6-dichloro-4-iodopyridine makes it a highly valuable building block for the synthesis of polysubstituted pyridines. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds, allowing for selective functionalization at the 4-position.
Palladium-Catalyzed Cross-Coupling Reactions
2,6-Dichloro-4-iodopyridine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the 4-position of the pyridine ring.
Caption: Cross-coupling reactions of 2,6-dichloro-4-iodopyridine.
Experimental Protocols for Cross-Coupling Reactions
The following are general protocols for Suzuki-Miyaura and Sonogashira coupling reactions that can be adapted for use with 2,6-dichloro-4-iodopyridine.
Table 2: General Protocol for Suzuki-Miyaura Coupling [5][6][7]
| Step | Procedure |
| 1. Reagent Setup | In a reaction vessel under an inert atmosphere, combine 2,6-dichloro-4-iodopyridine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.). |
| 2. Solvent Addition | Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or THF) and an aqueous solution of the base. |
| 3. Reaction | Heat the reaction mixture with stirring, typically at temperatures ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS. |
| 4. Work-up | After completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. |
| 5. Purification | Purify the crude product by column chromatography on silica gel. |
Table 3: General Protocol for Sonogashira Coupling [8]
| Step | Procedure |
| 1. Reagent Setup | In a reaction vessel under an inert atmosphere, combine 2,6-dichloro-4-iodopyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine). |
| 2. Alkyne Addition | Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture. |
| 3. Reaction | Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS. |
| 4. Work-up | After completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride and brine. Dry the organic layer and concentrate under reduced pressure. |
| 5. Purification | Purify the crude product by column chromatography on silica gel. |
Applications in Drug Discovery and Development
Substituted pyridines are a prominent structural motif in a vast array of pharmaceuticals. The ability to readily synthesize diverse 2,4,6-trisubstituted pyridines from 2,6-dichloro-4-iodopyridine makes it a valuable precursor for the discovery of new therapeutic agents with potential antiviral, antibacterial, and anticancer activities.[9][10][11][12][13][14][15][16][17][18][19][20][21][22]
Anticancer Activity
Numerous studies have reported the anticancer properties of 2,4,6-trisubstituted pyridine derivatives.[9][11][13][15][16][18][19] These compounds have been shown to exhibit cytotoxic activity against a range of human cancer cell lines.[9][15][16] The mechanism of action for some of these derivatives is believed to involve the inhibition of key enzymes such as histone deacetylases (HDACs) and the modulation of signaling pathways related to p53 ubiquitination.[9]
Caption: Potential anticancer mechanism of action for pyridine derivatives.
Antiviral and Antibacterial Activities
Pyridine-containing compounds have also demonstrated significant potential as antiviral and antibacterial agents.[10][12][14][17][20][22] The structural diversity that can be achieved starting from 2,6-dichloro-4-iodopyridine allows for the exploration of a wide chemical space in the search for novel antimicrobial therapies.
Safety and Handling
2,6-Dichloro-4-iodopyridine is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[23] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[3]
Table 4: GHS Hazard Information for 2,6-Dichloro-4-iodopyridine
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Conclusion
2,6-Dichloro-4-iodopyridine is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its straightforward and scalable synthesis, combined with the ability to undergo selective cross-coupling reactions, provides access to a wide range of polysubstituted pyridine derivatives. The demonstrated biological activities of these derivatives highlight the potential of 2,6-dichloro-4-iodopyridine as a key starting material for the development of novel anticancer, antiviral, and antibacterial agents. Researchers in both academic and industrial settings will find this compound to be a powerful tool for the construction of complex and biologically active molecules.
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